molecular formula C12H10N2OS B6599680 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole CAS No. 1546943-41-2

6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B6599680
CAS RN: 1546943-41-2
M. Wt: 230.29 g/mol
InChI Key: XEAJKVSKASZKLU-UHFFFAOYSA-N
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Description

6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole (6-PMIT) is a heterocyclic compound that has been studied for its potential applications in scientific research. 6-PMIT has been found to possess a range of unique properties that make it an ideal candidate for a variety of lab experiments.

Mechanism of Action

The mechanism of action of 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole is not yet fully understood. However, it is believed that 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole is able to interact with the environment through its aromatic ring, allowing it to form complexes with other molecules and to interact with proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole are not yet fully understood. However, it has been found to be non-toxic and non-mutagenic in laboratory experiments. It has also been found to have antioxidant properties and to be able to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole has several advantages for lab experiments. It is non-toxic and non-mutagenic, making it safe to use in experiments. It is also highly fluorescent, making it ideal for imaging and detection applications. However, it is not yet widely available and can be difficult to obtain.

Future Directions

The future directions for 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole are numerous. It could be used in the development of new fluorescent probes for the detection of nucleic acids, proteins, and other molecules. It could also be used in the synthesis of new compounds, such as benzimidazole derivatives. Additionally, further research could be done to elucidate the mechanism of action of 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole and to explore its potential applications in other areas of scientific research.

Synthesis Methods

6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole can be synthesized using a variety of methods, including the Staudinger reaction, the Biginelli reaction, and the Ugi reaction. The Staudinger reaction involves the reaction of an aldehyde, a phosphine, and a thiourea in the presence of a catalytic amount of a base. The Biginelli reaction involves the reaction of an aldehyde, an isocyanide, and an inorganic acid. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine in the presence of a catalytic amount of a base.

Scientific Research Applications

6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of nucleic acids, as a fluorescent dye for imaging live cells, and as a fluorescent marker for the detection of proteins. It has also been used in the synthesis of other compounds, such as benzimidazole derivatives.

properties

IUPAC Name

6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-2-4-11(5-3-1)15-9-10-8-14-6-7-16-12(14)13-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJKVSKASZKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole

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